![molecular formula C12H3Br5O B12903553 1,2,3,8,9-Pentabromodibenzo[b,d]furan CAS No. 617708-01-7](/img/structure/B12903553.png)
1,2,3,8,9-Pentabromodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,8,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,8,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,8,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various brominated and non-brominated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,8,9-Pentabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific chemical properties.
Biology and Medicine: Research is ongoing into its biological activity and potential therapeutic applications, although its toxicity is a concern.
Wirkmechanismus
The mechanism of action of 1,2,3,8,9-Pentabromodibenzo[b,d]furan involves its interaction with biological molecules and pathways. The bromine atoms in the compound can form strong bonds with various biomolecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,7,8-Pentabromodibenzo[b,d]furan: Another brominated dibenzofuran with similar properties but different bromination pattern.
1,2,3,4,7,8-Hexabromodibenzo[b,d]furan: A more heavily brominated derivative with additional bromine atoms.
Dibenzofuran: The parent compound without bromination.
Uniqueness
1,2,3,8,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
617708-01-7 |
|---|---|
Molekularformel |
C12H3Br5O |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,2,3,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H |
InChI-Schlüssel |
NNMJUXDLZJSYNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
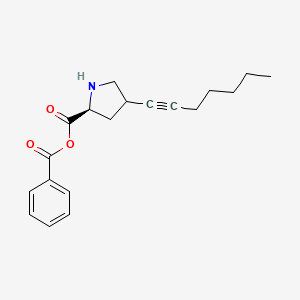
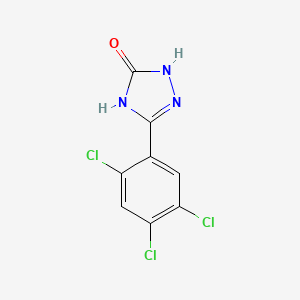
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
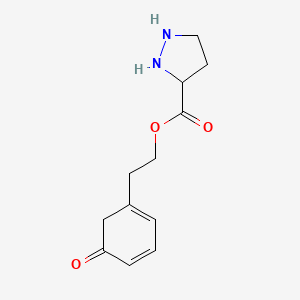
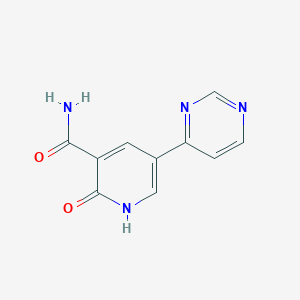
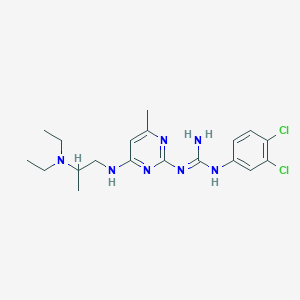
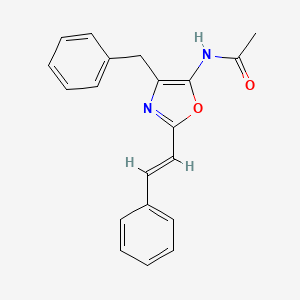

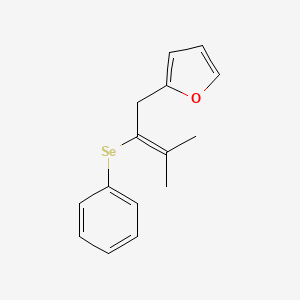
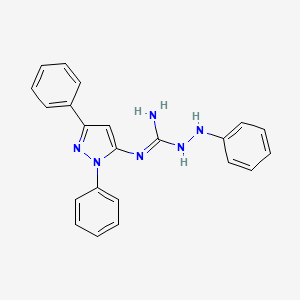
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
